![molecular formula C16H25NO3 B3857556 4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857556.png)
4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine
Übersicht
Beschreibung
4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}morpholine, commonly known as DMEM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMEM is a morpholine derivative that is widely used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DMEM has been extensively used in scientific research due to its unique chemical properties and potential applications. It has been used as a building block for the synthesis of various compounds, including anticancer agents, antiviral agents, and antimicrobial agents. DMEM has also been used as a ligand in the design and synthesis of metal complexes for catalytic applications.
Wirkmechanismus
The mechanism of action of DMEM is not fully understood. However, it has been reported that DMEM can interact with various biological targets, including enzymes, receptors, and DNA. DMEM has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to bind to certain receptors, such as adenosine receptors and dopamine receptors.
Biochemical and Physiological Effects:
DMEM has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. DMEM has also been shown to inhibit the growth of cancer cells and viruses. Additionally, DMEM has been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DMEM has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. DMEM is also relatively inexpensive compared to other compounds used in scientific research. However, DMEM has some limitations. It has limited solubility in certain solvents, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for DMEM research. One possible direction is to explore its potential as an anticancer agent. DMEM has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to investigate its potential as a neuroprotective agent. DMEM has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Additionally, DMEM could be used as a building block for the synthesis of new compounds with potential applications in drug discovery and catalysis.
Eigenschaften
IUPAC Name |
4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-3-4-16(13-15(14)2)20-12-11-19-10-7-17-5-8-18-9-6-17/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIONTRBJRRJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857477.png)

![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857484.png)
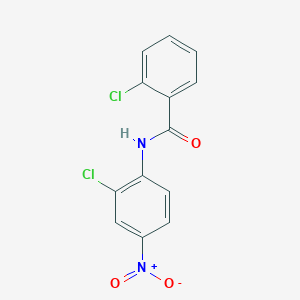
![5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857493.png)
![4-(2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3857496.png)
![4-[2-(2-chloro-6-methylphenoxy)ethyl]morpholine](/img/structure/B3857530.png)

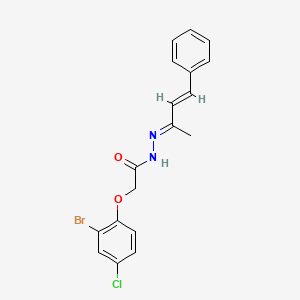
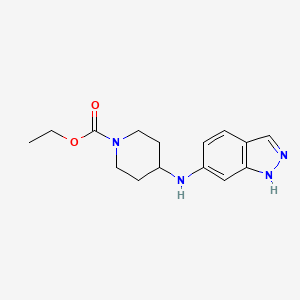
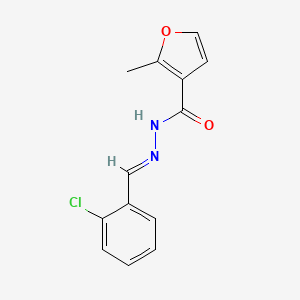
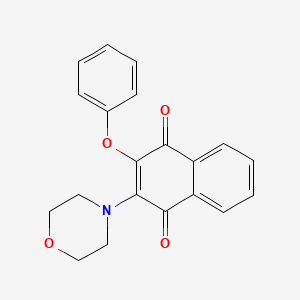
![ethyl 2-[(5-methyl-2-furyl)methylene]hydrazinecarboxylate](/img/structure/B3857587.png)
![3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3857590.png)